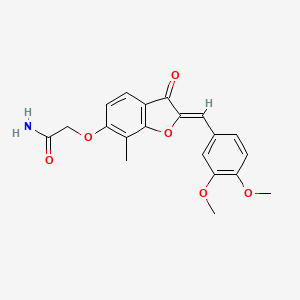

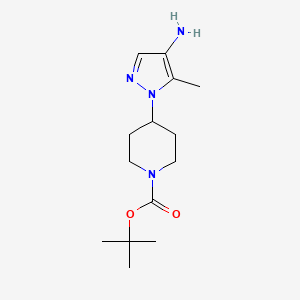

2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a trifluoromethyl group, a tolyl group, an imidazole ring, and an acetamide group . The trifluoromethyl group is a functional group that has the formula -CF3 . The tolyl group is an aryl group derived from toluene and has the general formula CH3C6H4-R .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring (imidazole). The trifluoromethyl group is known to have a significant electronegativity , and the tolyl group is considered nonpolar and hydrophobic .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . The tolyl group can participate in nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl-substituted compounds are often strong acids , and tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications

Antibacterial and Anticancer Activities

Several studies have focused on synthesizing derivatives similar to the mentioned compound and evaluating their antibacterial and anticancer properties. For instance, derivatives synthesized from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide showed significant antibacterial activity (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019). Another research focused on the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, revealing that some compounds exhibited reasonable activity against various cancer cell lines, especially melanoma (M. Duran & Ş. Demirayak, 2012).

Antimicrobial and Antifungal Properties

Imidazole derivatives targeting the dihydropteroate synthase enzyme have shown appreciable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These derivatives also displayed potent activity against resistant strains such as ESBL, VRE, and MRSA (Drashti G. Daraji et al., 2021). Furthermore, novel imidazole derivatives designed as antifungal agents were evaluated for their effectiveness against drug-resistant fungal infections, showing promising results against Candida species (Firuze Diyar Altındağ et al., 2017).

Antioxidant and Antitumor Activities

Compounds with a similar structure have been synthesized and evaluated for their antioxidant activity, suggesting potential applications in protecting base oils against oxidation (J. Basta et al., 2017). Additionally, the antitumor activity of benzimidazole derivatives, including the evaluation of their effects on human tumor cell lines, has been documented, highlighting their potential as anticancer agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Complexing Properties and Catalysis

Research into the complexing properties of imidazolyl acetamido derivatives with metal ions has been conducted, indicating their potential in metal cation recognition and catalysis (N. Cheriaa, R. Abidi, & J. Vicens, 2008). Manganese(II) complexes of imidazole-based acetamide have been studied as catalysts for alkene epoxidation, showing that these complexes can significantly favor productive alkene epoxidations (Alexia Serafimidou, A. Stamatis, & M. Louloudi, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS/c1-13-5-4-6-14(11-13)25-10-9-23-18(25)27-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFQJDVBDLYMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![Methyl 8-chloro-2-oxo-4-[(2-thienylmethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2980354.png)

![2-Chloro-5-{[2-nitro-4-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole](/img/structure/B2980355.png)

![7-Methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2980362.png)

![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)

![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)